Product packaging for 5-(3-Aminopropyl)pyrrolidin-2-one(Cat. No.:)

5-(3-Aminopropyl)pyrrolidin-2-one

Cat. No.: B13118889
M. Wt: 142.20 g/mol
InChI Key: XPSSBZIJEQAULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Aminopropyl)pyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring a pyrrolidin-2-one scaffold substituted with a flexible 3-aminopropyl side chain. The saturated, non-aromatic pyrrolidin-2-one ring is a prominent feature in pharmaceuticals due to its three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space, a characteristic that enhances the druggability of molecules . This scaffold is frequently investigated for its potential in designing novel biologically active compounds, including anticancer, antibacterial, and central nervous system (CNS) agents . The presence of both a cyclic amide and a primary amine within its structure makes it a versatile building block or intermediate for further chemical modifications. Researchers can utilize the primary amine for reductive amination or amide coupling reactions to create diverse compound libraries, while the pyrrolidinone core can contribute to a molecule's solubility and binding characteristics. The compound is closely related to 1-(3-Aminopropyl)-2-pyrrolidone (CAS 7663-77-6), a known substance with a molecular formula of C7H14N2O . As with all compounds in this class, this compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new synthetic methodologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B13118889 5-(3-Aminopropyl)pyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-(3-aminopropyl)pyrrolidin-2-one

InChI

InChI=1S/C7H14N2O/c8-5-1-2-6-3-4-7(10)9-6/h6H,1-5,8H2,(H,9,10)

InChI Key

XPSSBZIJEQAULK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CCCN

Origin of Product

United States

Synthetic Strategies for 5 3 Aminopropyl Pyrrolidin 2 One and Its Analogues

Direct Synthetic Methodologies for 5-(3-Aminopropyl)pyrrolidin-2-one

The direct synthesis of this compound, while not extensively documented in readily available literature, can be approached through established principles of lactam formation from linear amino acid precursors. Lactams are cyclic amides that can be formed by the intramolecular cyclization of amino acids. byjus.comwikipedia.org A plausible synthetic route would originate from a precursor that contains the necessary carbon backbone and functional groups, namely a 2,7-diaminoheptanoic acid derivative.

A proposed pathway involves the cyclization of a suitably protected 2,7-diaminoheptanoic acid. This method leverages the common strategy of forming γ-lactams (a five-membered ring) from γ-amino acids. wikipedia.org The key is the intramolecular condensation between the carboxylic acid group and the amino group at the C-2 position.

Reaction Conditions and Process Optimizations

The formation of the γ-lactam ring from a linear precursor is a critical step. Generally, this intramolecular cyclization is promoted by heat or by using coupling agents that facilitate amide bond formation. The choice of solvent, temperature, and catalyst is paramount for optimizing the yield and purity of the final product.

For instance, the conversion of glutamic acid, an amino acid, into pyroglutamic acid (a pyrrolidinone derivative) can be achieved through simple heating, which causes dehydration and cyclization. nih.govnih.gov A similar principle would apply to the cyclization of a 2,7-diaminoheptanoic acid derivative. To prevent unwanted polymerization or side reactions, the amino group at the C-7 position and the carboxylic acid would likely require protection during the synthesis, with deprotection as the final step.

Optimization of this process would involve screening various protecting groups for the amino functions to ensure they are stable during the cyclization step but can be removed under mild conditions. Furthermore, different cyclization conditions, such as varying temperatures and the use of different catalysts or coupling reagents (e.g., HATU, PyAOP), would be explored to maximize the efficiency of lactamization. wikipedia.org

Identification and Characterization of Key Synthetic Intermediates

The synthesis would proceed through several key, isolable intermediates that can be characterized using standard spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm their structure before proceeding to the next step.

Table 1: Proposed Intermediates in the Synthesis of this compound

Intermediate NameStructureRole in Synthesis
Protected 2,7-diaminoheptanoic acidA linear amino acid with protecting groups on both amines.The direct precursor to the lactam ring.
5-(3-(Protected-amino)propyl)pyrrolidin-2-oneThe cyclized product with the side-chain amine still protected.The intermediate before final deprotection.

The first key intermediate is the protected linear diamino acid. Its successful synthesis and purification are crucial for the subsequent cyclization. The second key intermediate is the protected pyrrolidinone. Its formation confirms the successful ring closure. The final step would be the removal of the protecting group from the aminopropyl side chain to yield the target compound.

Advanced Pyrrolidinone Ring Construction Approaches Relevant to the Compound

Beyond the direct cyclization of linear amino acids, several advanced synthetic strategies can be employed to construct the pyrrolidinone core, allowing for the creation of a wide array of analogues.

Cyclocondensations and Related Annulation Reactions

Cyclocondensation reactions provide a powerful method for constructing the pyrrolidinone ring from smaller, functionalized molecules. A notable example is the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor (DA) cyclopropanes and primary amines like anilines or benzylamines. mdpi.comnih.gov

This process involves a Lewis acid-catalyzed opening of the three-membered cyclopropane (B1198618) ring by the amine, which acts as a nucleophile. mdpi.com This step forms a γ-amino ester intermediate. Subsequent in-situ lactamization, often promoted by heat and acid, followed by dealkoxycarbonylation, yields the desired 1,5-disubstituted pyrrolidin-2-one. mdpi.comnih.gov This method is versatile, accommodating a wide range of substituents on both the cyclopropane and the amine, thus enabling the synthesis of diverse analogues.

Table 2: Cyclocondensation for Pyrrolidin-2-one Synthesis

Starting MaterialsCatalyst/ReagentsKey StepsProduct TypeReference
Donor-Acceptor Cyclopropane, Primary Amine (e.g., Aniline)Ni(ClO₄)₂·6H₂O, Acetic Acid, TolueneRing opening, Lactamization, Decarboxylation1,5-Disubstituted Pyrrolidin-2-ones mdpi.comnih.gov
Aromatic Aldehyde, Aniline, Ethyl 2,4-dioxovalerateGlacial Acetic AcidImine formation, Nucleophilic attack, Cyclization1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one nih.gov

Aminocyclization Strategies

Aminocyclization involves the intramolecular cyclization of an amine onto another functional group within the same molecule to form a heterocyclic ring. Recent advances have demonstrated methods for synthesizing γ-lactams through carboxyl-mediated intramolecular C–H amination. rsc.org

In this strategy, a carboxylic acid is transiently converted to an oxime ester. This intermediate facilitates an intramolecular hydrogen atom transfer (HAT) by an aroyloxy radical, leading to the functionalization of a C-H bond and subsequent ring closure to form the γ-lactam. rsc.org This approach is valuable for its ability to form the pyrrolidinone ring from substrates with unactivated C-H bonds. Another powerful technique is reductive hydroamination, where enynyl amines undergo a metal-free, Lewis acid-mediated cascade to produce pyrrolidines, which can be precursors to pyrrolidinones. organic-chemistry.org

Table 3: Aminocyclization Approaches to Pyrrolidinone Synthesis

StrategyPrecursor TypeCatalyst/ReagentsKey FeaturesReference
Carboxyl-mediated C-H AminationCarboxylic acids with an accessible C-H bondOxime auxiliary, Iridium photocatalystForms γ-lactams from unactivated C-H bonds via radical relay. rsc.org
Reductive HydroaminationEnynyl aminesLewis Acid (e.g., Tf₂O)Metal-free cascade reaction for stereoselective synthesis. organic-chemistry.org
N-HeterocyclizationPrimary amines, DiolsCp*Ir complexCatalytic annulation to form various cyclic amines, including pyrrolidines. organic-chemistry.org

Multicomponent Reactions for Pyrrolidinone Core Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. nih.gov The Ugi reaction is a well-known MCR that can be adapted for pyrrolidinone synthesis.

One such approach involves a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes. acs.orgacs.org The resulting N-substituted-2-allenamide intermediate undergoes a regioselective cyclization in the presence of a base like potassium tert-butoxide (KOt-Bu). This cyclization proceeds via a 5-exo-dig pathway under mild, transition-metal-free conditions to afford highly substituted pyrrolidin-5-one-2-carboxamides in good yields. acs.orgacs.org This method offers high atom economy and allows for the rapid generation of molecular diversity in the pyrrolidinone scaffold.

Table 4: Multicomponent Reaction for Pyrrolidinone Synthesis

Reaction NameReactantsReagents/ConditionsProduct TypeReference
Ugi Reaction / CyclizationAllenic acid, Primary amine, Isocyanide, Aldehyde1. Methanol, RT; 2. KOt-Bu, RTPyrrolidin-5-one-2-carboxamides acs.orgacs.org
Three-component reactionAromatic aldehyde, Aniline, Ethyl 2,4-dioxovalerateGlacial Acetic Acid, RT4-Acetyl-3-hydroxy-3-pyrrolin-2-ones nih.gov

Stereoselective Synthetic Pathways for Pyrrolidinone Scaffolds

The stereocontrolled synthesis of pyrrolidinone derivatives is crucial for the development of chiral drugs and biologically active molecules. Several strategies have been developed to achieve high levels of stereoselectivity.

One prominent approach involves the use of chiral precursors, with L-proline and its derivatives, such as 4-hydroxyproline, being common starting materials. mdpi.com The inherent chirality of these molecules is leveraged to direct the stereochemical outcome of subsequent reactions. For instance, the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields chiral prolinol, a key intermediate for various pyrrolidine-containing drugs. mdpi.com

Another powerful strategy for the stereoselective synthesis of pyrrolidinones is the use of asymmetric catalysis. Asymmetric [3+2] cycloaddition reactions of azomethine ylides with electron-deficient alkenes, catalyzed by chiral metal complexes, have proven effective in constructing highly functionalized and enantioenriched pyrrolidines. organic-chemistry.orgrsc.org For example, a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters affords pyrrolidine (B122466) β-amino acid derivatives with high diastereoselectivity and enantioselectivity (up to >99% ee). rsc.org

Furthermore, multicomponent reactions offer an efficient and atom-economical route to complex pyrrolidinone structures. A diastereoselective, one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported to produce densely functionalized pyrrolidin-2,3-diones containing an all-carbon quaternary stereocenter. nih.govresearchgate.net

The following table summarizes selected stereoselective synthetic methods for pyrrolidinone scaffolds:

Method Catalyst/Reagent Key Features Reference
Asymmetric [3+2] Cycloadditionl-tert-leucine-derived AmidPhos/silver(I)High yields and enantioselectivities for endo-4-pyrrolidines. organic-chemistry.org
Asymmetric 1,3-Dipolar CycloadditionCopper(I) / Chiral LigandHigh diastereo- and enantioselectivities for pyrrolidine β-amino acid derivatives. rsc.org
One-Pot Three-Component ReactionNot specifiedDiastereoselective synthesis of highly substituted pyrrolidine-2,3-diones. nih.govresearchgate.net
Iridacycle Catalyzed AnnulationChiral amine-derived iridacycle complexEnantioenriched pyrrolidines from racemic diols and primary amines. organic-chemistry.org

Functionalization Techniques for Pre-existing Pyrrolidinone Ring Systems

Once the pyrrolidinone ring is formed, its further functionalization can lead to a diverse range of analogues. Various methods have been developed to introduce functional groups at different positions of the pyrrolidinone ring.

A common strategy involves the α-functionalization of the pyrrolidinone ring. This can be achieved by treating the pyrrolidinone with a base to generate an enolate, which is then quenched with an electrophile. nih.govacs.org A more recent, one-pot method for the α-arylation of pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane diesters under basic conditions, proceeding through a Smiles-Truce aryl transfer. nih.govacs.org

Ring contraction strategies have also been employed to synthesize functionalized pyrrolidin-2-ones. For instance, N-substituted piperidines can undergo a domino reaction involving in situ formation of pyrrolidine-2-carbaldehyde, followed by a series of transformations to yield pyrrolidin-2-ones. rsc.orgresearchgate.net The selectivity of this reaction can be tuned by the choice of oxidant and additives. rsc.org

The following table highlights different approaches to functionalize pre-existing pyrrolidinone rings:

Functionalization Strategy Reagents/Conditions Outcome Reference
α-ArylationArylsulfonamides, cyclopropane diesters, baseα-Arylated pyrrolidinones nih.govacs.org
Ring ContractionN-substituted piperidines, oxidant, additiveFunctionalized pyrrolidin-2-ones rsc.orgresearchgate.net

Derivatization Strategies Employing the Aminopropyl Moiety

The primary amine of the aminopropyl side chain in this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of diverse libraries of compounds.

The formation of amide bonds is a fundamental transformation in organic synthesis. The primary amine of this compound can readily react with various carboxylic acid derivatives, such as acid chlorides, acid anhydrides, and esters, to form the corresponding amides. libretexts.org The use of coupling agents like DCC, EDCl, HATU, and PyBOP can facilitate the direct reaction between a carboxylic acid and the amine. One-pot procedures that proceed through thioester intermediates have also been developed for amide bond formation under green conditions. nih.gov

Thiourea (B124793) derivatives are another important class of ligands with significant coordination abilities. nih.gov The synthesis of thioureas from this compound can be achieved by reacting the primary amine with isothiocyanates or by a two-step procedure involving the initial formation of a thiocarbamic chloride from a primary amine and thiophosgene. nih.gov Bifunctional organocatalysts containing both a pyrrolidine and a thiourea moiety have been developed for asymmetric Michael additions. nih.gov

The table below summarizes common methods for the synthesis of amides and thioureas from a primary amine.

Derivative Reagents Key Features Reference
AmideAcid chloride, AmineSimple and common method. libretexts.org
AmideCarboxylic acid, Coupling agent (e.g., DCC, HATU)Mild reaction conditions.
ThioureaIsothiocyanate, AmineDirect formation of thiourea.
ThioureaThiophosgene, AmineTwo-step procedure via thiocarbamic chloride. nih.gov

The guanidine (B92328) group is a key pharmacophore in many biologically active molecules. nih.gov The primary amine of this compound can be converted to a guanidine moiety through various guanidinylation reactions. A common method involves the use of guanidinylating reagents such as N,N′-bis(allyloxycarbonyl)-N′′-triflylguanidine. nih.gov Another approach is the reaction with S-methylisothiourea derivatives. nih.gov The synthesis of guanidine-containing polymers has also been explored, for instance, through the ring-opening metathesis polymerization (ROMP) of norbornene derivatives bearing guanidinium (B1211019) groups. ineosopen.org

Guanidinylation Reagent Description Reference
N,N′-bis(allyloxycarbonyl)-N′′-triflylguanidineA diurethane-protected triflyl guanidine reagent for guanidinylation of amines. nih.gov
N-Boc-S-methylisothiourea derivativesPrecursors for the synthesis of acylated guanidines. nih.gov

Sulfonamides are an important class of compounds with a wide range of applications. The primary amine of this compound can be readily converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. nih.gov For example, 2-thiouracil-5-sulfonylchloride has been reacted with a series of aromatic and heterocyclic amines to produce the corresponding sulfonamides. nih.gov Novel 3-sulfonamide pyrrol-2-one derivatives have been synthesized via a one-pot, three-component method using trifluoroacetic acid as a catalyst. nih.gov

The following table outlines the general synthesis of sulfonamides.

Reactants Product Reference
Primary Amine, Sulfonyl ChlorideSulfonamide nih.gov
Amine, Aldehyde, β-Ketoester3-Sulfonamide pyrrol-2-one nih.gov

Metabolic Pathways and Endogenous Role of 5 3 Aminopropyl Pyrrolidin 2 One

Formation Mechanisms via Spermidine (B129725) Catabolism

5-(3-Aminopropyl)pyrrolidin-2-one is a recognized product of spermidine catabolism in vivo. nih.gov Studies have demonstrated that the administration of spermidine leads to a notable accumulation of this compound in various organs. nih.gov This metabolic process underscores the body's mechanism for handling excess or metabolically active polyamines. The compound is a physiological excretory product found in normal human and rat urine, further solidifying its role as a product of spermidine degradation. nih.gov

Enzymatic Regulation: Role of Diamine Oxidase-like Enzymes in Biosynthesis

The formation of this compound is not a spontaneous event but is regulated by specific enzymes. Research points to the involvement of a diamine oxidase-like enzyme in the oxidative deamination of spermidine, which is a key step in this metabolic pathway. nih.govnih.gov Diamine oxidase (DAO), also known as amine oxidase, copper-containing, 1 (AOC1), is an enzyme responsible for the metabolism and inactivation of histamine (B1213489) and other polyamines like spermidine. wikipedia.org Inhibition of this enzyme has been shown to decrease the production and excretion of this compound and its derivatives, highlighting the enzyme's critical role in this process. nih.govnih.gov

Interconversion Pathways with Isoputreanine (B1214519) and Putreanine

The metabolic journey of this compound is further intertwined with other metabolites, namely isoputreanine and putreanine. This compound is the γ-lactam form of isoputreanine. sigmaaldrich.com This means that through hydrolysis, this compound can be converted to isoputreanine. nih.govnih.gov This relationship is significant as it connects the lactam to the broader pathways of polyamine degradation.

Analysis of N-(3-Acetamidopropyl)pyrrolidin-2-one as a Related Endogenous Metabolite

Closely related to this compound is its acetylated form, N-(3-Acetamidopropyl)pyrrolidin-2-one. This compound is also an endogenous metabolite found in humans. nih.gov

The biosynthesis of N-(3-Acetamidopropyl)pyrrolidin-2-one follows a parallel pathway to its non-acetylated counterpart. It is formed from N1-acetylspermidine, an acetylated derivative of spermidine. nih.govhmdb.ca Similar to the formation of this compound from spermidine, this process is also thought to be catalyzed by a diamine oxidase-like enzyme. nih.gov The hydrolysis of tissue extracts from subjects administered N1-acetylspermidine yields isoputreanine, suggesting the intermediate formation of N-(3-Acetamidopropyl)pyrrolidin-2-one. nih.gov

Preclinical Pharmacological and Biological Activities of 5 3 Aminopropyl Pyrrolidin 2 One and Its Derivatives

Neuropharmacological Investigations in Preclinical Models

The structural backbone of 5-(3-Aminopropyl)pyrrolidin-2-one has been utilized in the exploration of various neuropharmacological activities, including anticonvulsant effects, histamine (B1213489) H3 receptor antagonism, and alpha-adrenolytic properties.

Evaluation of Anticonvulsant Activity in Animal Models

While comprehensive studies on the anticonvulsant properties of this compound are limited, the broader class of pyrrolidin-2-one derivatives has shown significant promise in preclinical seizure models. Research into novel pyrrolidin-2-one derivatives has demonstrated their potential to mitigate seizures, suggesting that the core pyrrolidin-2-one structure is a valuable pharmacophore for anticonvulsant drug design. nih.gov

For instance, studies on N-(3-Aminopropyl)-2-pyrrolidinone (PYR) conjugates of valproic acid (VPA) have been conducted to investigate their anticonvulsant activity in mice. sigmaaldrich.com Furthermore, other research has identified specific pyrrolidin-2-one derivatives, such as compounds EP-40, EP-42, and EP-46, which have shown efficacy in the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure models in mice. nih.gov The proposed mechanisms for these anticonvulsant effects often involve interaction with serotonergic or α1-adrenergic receptors, as well as potential GABA-ergic activity, given that these derivatives are analogs of GABA. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyrrolidin-2-one Derivatives

Compound Animal Model Seizure Test Outcome Putative Mechanism of Action
EP-40 Mice Maximal Electroshock (MES) Significantly reduced seizure incidence. nih.gov Affinity for serotonergic or α1-adrenergic receptors; GABA-ergic activity. nih.gov
EP-42 Mice Pentetrazole (PTZ)-induced Demonstrated anticonvulsant activity. nih.gov Affinity for serotonergic or α1-adrenergic receptors; GABA-ergic activity. nih.gov
EP-46 Mice Pentetrazole (PTZ)-induced Demonstrated anticonvulsant activity. nih.gov Affinity for serotonergic or α1-adrenergic receptors; GABA-ergic activity. nih.gov
VPA-PYR Conjugates Mice Not specified Investigated for anticonvulsant activity. sigmaaldrich.com Not specified

Histamine H3 Receptor Antagonism Studies

The histamine H3 receptor, primarily found in the central nervous system, is a key target for the development of drugs for neurological conditions like Alzheimer's disease and narcolepsy. wikipedia.org While there is no direct evidence of this compound acting as a histamine H3 receptor antagonist, the pyrrolidine (B122466) scaffold is a common feature in many potent H3 receptor antagonists.

Researchers have synthesized and characterized novel substituted pyrrolidines that exhibit high affinity for the histamine H3 receptor. nih.gov These compounds have been shown to penetrate the central nervous system and occupy H3 receptors in the rat brain. nih.gov Structure-activity relationship (SAR) studies on various pyrrolidine-containing compounds have provided insights into the chemical features necessary for potent H3 receptor antagonism. nih.gov This body of research suggests that derivatives of this compound could potentially be designed to target this receptor.

Alpha-Adrenolytic Properties and Related Hypotensive Actions in Preclinical Settings

Alpha-adrenergic receptors are involved in the regulation of blood pressure, and their blockade can lead to vasodilation and a hypotensive effect. wikipedia.org Preclinical studies have indicated that certain pyrrolidin-2-one derivatives possess α1-adrenolytic properties. nih.gov This activity is believed to contribute to their observed hypotensive effects in animal models.

The antiarrhythmic and hypotensive effects of some pyrrolidin-2-one derivatives have been linked to their α1-adrenolytic properties. nih.gov While specific investigations into the alpha-adrenolytic potential of this compound are not extensively documented, the known activity of related compounds suggests that this is a plausible area for future research. The affinity of some pyrrolidin-2-one derivatives for α1-adrenergic receptors has also been connected to their anticonvulsant activities. nih.gov

Antimicrobial Research and Efficacy

The pyrrolidin-2-one scaffold has been incorporated into various antimicrobial agents, demonstrating its versatility in medicinal chemistry.

Antibacterial Activity of Carbapenem (B1253116) Derivatives Incorporating the Scaffold

A significant area of research has been the synthesis and evaluation of carbapenem antibiotics that incorporate a pyrrolidine moiety. Specifically, 1β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, where the substituent includes an aminopropyl group, have demonstrated potent in vitro and in vivo antibacterial activity. These derivatives were effective against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.

Investigation of Anti-inflammatory and Antinociceptive Properties

The potential of pyrrolidin-2-one derivatives to alleviate inflammation and pain has also been a focus of preclinical investigation. Although direct studies on this compound are scarce, research on related compounds provides a basis for potential activity.

The anti-inflammatory and antinociceptive effects of various natural and synthetic compounds are well-documented. mdpi.comnih.gov For instance, certain pyrrolidine-2,5-dione derivatives have been shown to possess both anticonvulsant and antinociceptive activity. nih.gov These findings suggest that the pyrrolidine ring system is a promising template for the development of new anti-inflammatory and analgesic agents. The mechanisms underlying these effects are often complex and can involve multiple pathways.

It is noteworthy that N-(3-aminopropyl)pyrrolidin-2-one has been identified as a metabolic product of spermidine (B129725) catabolism in vivo, indicating its presence in biological systems. nih.gov

Receptor Interaction Studies and Target Engagement

Comprehensive screening data detailing the direct interaction of this compound with specific molecular targets such as kinases and G-Protein Coupled Receptors (GPCRs) is not extensively available in the current body of preclinical literature.

There is no specific information available in the reviewed scientific literature regarding the kinase inhibition profile of this compound. While other classes of pyrrolidinone and aminopyridinone derivatives have been investigated as kinase inhibitors, dedicated studies on this particular compound have not been identified. nih.gov

Detailed preclinical studies on the agonistic or antagonistic activity of this compound at G-Protein Coupled Receptors (GPCRs) are not present in the available literature. The characterization of its binding affinity and functional modulation of GPCR pathways remains an area for future investigation.

Application in Polyphosphazene Materials for Intracellular Protein Delivery

A significant application of a derivative of this compound is in the field of biomedical materials, specifically as a component of polyphosphazene (PZ) polymers designed for intracellular protein delivery. The compound is incorporated as a side group, forming poly[(carboxylatoethylphenoxy)(3-(2-oxo-1-pyrrolidinyl)propylamino)phosphazene], referred to as PZ-PYR. nih.gov

These novel, water-soluble polymers are engineered with intrinsic multifunctionality. rsc.org The inclusion of the pyrrolidone moiety, derived from this compound, alongside carboxylic acid groups on the inorganic phosphorus-nitrogen backbone, creates a biodegradable polymer capable of self-assembly and non-covalent interaction with protein cargo. nih.govrsc.org

Studies utilizing a model protein, FITC-avidin, demonstrated that PZ-PYR polymers can form complexes with proteins and facilitate their uptake into cells. nih.govresearchgate.net In endothelial cells, the PZ-PYR formulation showed faster and higher levels of protein internalization compared to other polymer formulations like PZ-PEG. nih.govresearchgate.net This highlights the crucial role of the pyrrolidone side group in enhancing cellular interaction and uptake. The biodegradable nature of the polyphosphazene backbone is a key feature, with degradation kinetics that can be tuned, ensuring the eventual clearance of the carrier material. rsc.org

Table 1: Characteristics of PZ-PYR for Protein Delivery

Feature Description Source(s)
Polymer Composition Contains pyrrolidone side groups derived from this compound (approx. 30% mol) and carboxylic acid side groups (approx. 70% mol). nih.gov
Cargo Interaction Forms supramolecular complexes with protein cargo through non-covalent interactions. nih.govresearchgate.net
Cellular Uptake Promotes rapid and high-level internalization of protein cargo in endothelial cells. nih.govresearchgate.net
Self-Assembly Capable of environmentally triggered self-assembly into nanoparticles with a size range of 150-700 nm. rsc.org
Biodegradability The polyphosphazene backbone is hydrolytically degradable in aqueous solutions at neutral pH. rsc.org

Elucidation of Effects on Cellular Pathways and Biological Processes, including Autophagy Regulation

The primary documented effect of the this compound derivative, PZ-PYR, on cellular pathways relates to its function as a delivery vehicle that can overcome cellular barriers. A major challenge in protein therapeutics is ensuring the cargo reaches the cytosol to perform its function, avoiding degradation in the endo-lysosomal pathway.

Research has shown that the PZ-PYR polymer system achieves greater cytosolic delivery compared to other formulations. nih.govresearchgate.net This indicates that the polymer promotes endo-lysosomal escape, a critical step where the delivery vehicle and its cargo exit the endosome and enter the cytoplasm. The acid-induced membrane-disruptive activity of the polyphosphazene, which occurs in the acidic environment of the endosome, is a key mechanism for this escape. rsc.org

This was demonstrated effectively in several functional assays:

An anti-F-actin antibody delivered by PZ-PYR was able to bind to its target, cytosolic actin filaments, without requiring prior cell permeabilization. nih.govresearchgate.net

A cell-impermeable apoptotic peptide (Bax-BH3) induced a decrease in cell viability when delivered by PZ-PYR, confirming it had escaped the endosome to initiate apoptosis. nih.govresearchgate.net

While this represents a significant effect on a cellular process, it is a function of the polymer's design as a delivery system rather than a direct pharmacological regulation of autophagy signaling pathways by the this compound moiety itself. The ability to bypass lysosomal degradation is crucial, as autophagy is a primary route for the breakdown of intracellular components and internalized materials. By facilitating endosomal escape, the PZ-PYR polymer effectively helps its protein cargo evade this degradative pathway.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a protein target.

In the context of 5-(3-Aminopropyl)pyrrolidin-2-one, molecular docking simulations could be employed to screen for potential biological targets. For instance, studies on other pyrrolidinone derivatives have successfully used docking to explore their inhibitory potential against various enzymes. nih.govresearchgate.net For example, new 2-pyrrolidinone (B116388) derivatives have been docked into the active site of the lipoxygenase (LOX) enzyme to elucidate the molecular features governing their anti-inflammatory activity. nih.gov Similarly, docking studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors have suggested good binding affinity and the formation of stable complexes. researchgate.net

A hypothetical docking study of this compound against a kinase, a common drug target, might yield results as illustrated in the table below. Such a study would typically predict the binding energy, a measure of the affinity of the compound for the protein, and identify key amino acid residues involved in the interaction. The aminopropyl side chain and the carbonyl group of the pyrrolidinone ring would be expected to form crucial hydrogen bonds and electrostatic interactions within the active site.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is a hypothetical representation based on typical docking study outcomes for similar compounds.

ParameterPredicted Value/Interaction
Binding Energy (kcal/mol)-8.5
Key Hydrogen Bond InteractionsAmine of aminopropyl chain with Asp168; Carbonyl of pyrrolidinone with Lys72
Hydrophobic InteractionsPyrrolidine (B122466) ring with Leu25, Val57
Predicted Inhibition Constant (Ki)1.2 µM

Quantum Mechanical Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are used to calculate a molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

For this compound, DFT calculations could be used to optimize its three-dimensional structure and to analyze its electronic properties. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. DFT studies on substituted pyrrolidinones have been conducted to investigate their molecular properties and have shown that the presence of different functional groups significantly influences the electronic characteristics. arabjchem.org

The table below illustrates the kind of data that a DFT study on this compound might produce. These parameters are vital for understanding the molecule's reactivity and potential for intermolecular interactions.

Table 2: Illustrative DFT-Calculated Properties for this compound This table is a hypothetical representation based on typical DFT study outcomes for similar compounds.

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.8 D
Molecular Electrostatic Potential (MEP)Negative potential around the carbonyl oxygen; Positive potential around the amine group

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

Should a series of analogs of this compound be synthesized and tested for a particular biological activity, a QSAR study could be invaluable. Such studies have been successfully applied to various pyrrolidinone derivatives to identify the key molecular descriptors that govern their inhibitory activities. tandfonline.cominrae.fr For example, 3D-QSAR studies on pyrrolidine derivatives as Mcl-1 inhibitors have been used to guide the design of new, more potent compounds. tandfonline.com

A hypothetical QSAR model for a series of pyrrolidinone derivatives might look like the equation presented in the table below. In this example, the biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) is correlated with various molecular descriptors such as hydrophobicity (logP), electronic properties (dipole moment), and steric parameters (molecular weight).

Table 3: Illustrative QSAR Model for a Series of Pyrrolidinone Derivatives This table is a hypothetical representation based on typical QSAR study outcomes.

QSAR Model ComponentDescription/Value
Model EquationpIC50 = 0.6 * logP - 0.2 * DipoleMoment + 0.01 * MolecularWeight + 2.5
Correlation Coefficient (R²)0.85
Cross-validated R² (Q²)0.72
Key Contributing DescriptorsHydrophobicity (logP), Dipole Moment, Molecular Weight

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is particularly useful for studying the conformational changes of a ligand upon binding to a protein and for assessing the stability of the resulting complex.

For this compound, an MD simulation of its complex with a protein target (identified, for example, through molecular docking) would reveal the stability of the binding pose and the nature of the intermolecular interactions over a simulated time period. MD simulations have been used to validate the docking results of pyrrolidine derivatives and to demonstrate the stability of the analyzed compounds in the target protein's binding site. researchgate.nettandfonline.com

Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. The table below provides an example of the data that could be generated from an MD simulation.

Table 4: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex This table is a hypothetical representation based on typical MD simulation outcomes.

ParameterPredicted Value/Observation
Simulation Time100 ns
Ligand RMSDStable at ~1.5 Å after an initial equilibration period
Protein RMSDStable at ~2.0 Å, indicating no major conformational changes
Key Stable InteractionsPersistent hydrogen bonds between the ligand's amine and carbonyl groups and the protein's active site residues

Future Research Trajectories and Translational Potential

Rational Design of Next-Generation Pyrrolidinone-Based Compounds for Therapeutic Development

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com The structure of 5-(3-Aminopropyl)pyrrolidin-2-one provides a versatile template for creating next-generation therapeutic agents. frontiersin.org By modifying its chemical structure, researchers can aim to optimize its pharmacological properties for various disease targets. stonybrookmedicine.edu

The pyrrolidine (B122466) scaffold is a common feature in drugs targeting a range of conditions, from cancer to neurological disorders. frontiersin.orgnih.gov For instance, the design of rigid pyrrolidone analogues has shown potential in creating inhibitors of prostate cancer cell growth. nih.gov Furthermore, derivatives of the pyrrolidine ring have been explored as CXCR4 antagonists, which could play a role in inhibiting cancer metastasis. nih.gov The development of novel 5-oxopyrrolidine derivatives has also yielded compounds with promising anticancer and antimicrobial activities. nih.gov

Future research will likely focus on creating libraries of this compound derivatives and screening them for activity against various biological targets. This approach, guided by an understanding of structure-activity relationships, could lead to the discovery of new drug candidates with improved efficacy and safety profiles. researchgate.net

Innovation in Green Chemistry and Sustainable Synthetic Routes

The increasing emphasis on environmental sustainability in the chemical industry necessitates the development of "green" synthetic routes for producing valuable compounds like pyrrolidinone derivatives. rsc.org Traditional chemical syntheses often involve harsh conditions and generate significant waste. researchgate.net

Recent advancements have demonstrated more sustainable methods for synthesizing pyrrolidine derivatives. These include multicomponent reactions, which increase synthetic efficiency and reduce waste by combining multiple steps into a single pot. tandfonline.com Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for increasing the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov

Furthermore, bio-based approaches are being explored. For example, a highly sustainable route to pyrrolidone derivatives has been developed using the biosourced levulinic acid, which proceeds without the need for catalysts or solvents and results in a very low E-factor (a measure of environmental impact). rsc.org Another promising avenue is the biosynthesis of 2-pyrrolidone from glutamate, a readily available amino acid. researchgate.net These innovative and environmentally friendly methods could be adapted for the large-scale, sustainable production of this compound and its derivatives. One-pot synthesis methods also offer advantages such as simpler work-up procedures, milder conditions, and higher yields, contributing to a greener synthetic route. sioc-journal.cn

Synergistic Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental methods has become an indispensable part of modern drug discovery. mdpi.comnih.gov This synergy is particularly valuable in the exploration of compounds like this compound.

Computational tools can be employed at various stages of the drug discovery pipeline. frontiersin.org These include:

Virtual Screening: To identify potential drug candidates from large compound libraries. mdpi.com

Molecular Docking: To predict how a molecule will bind to a specific protein target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: To understand the relationship between a molecule's structure and its biological activity. frontiersin.org

ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound in the body. frontiersin.orgfrontiersin.org

These in silico methods can significantly reduce the time and cost associated with drug development by prioritizing compounds for experimental testing. nih.gov Experimental validation of computational predictions is crucial for confirming the activity and properties of the designed molecules. nih.gov This iterative cycle of computational design and experimental testing is a powerful strategy for accelerating the development of new pyrrolidinone-based therapeutics.

Contribution to the Elucidation of Polyamine Metabolism in Health and Disease

Polyamines, such as spermidine (B129725), are essential molecules involved in numerous cellular processes, including cell growth, gene regulation, and stress responses. mdpi.com The compound this compound is a direct product of spermidine catabolism, making it a key player in the intricate network of polyamine metabolism. nih.govnih.gov

Studies have shown that this compound is a physiological excretory product found in human and rat urine. nih.gov Its formation is catalyzed by a diamine oxidase-like enzyme, and its levels can be influenced by the administration of spermidine or inhibitors of this enzyme. nih.govnih.gov

Dysregulation of polyamine metabolism has been implicated in various diseases. mdpi.com For instance, recent research suggests that polyamine metabolism, particularly involving the protein AZIN2, plays a crucial role in adipocyte progenitor fate and may protect against obesity and metabolic dysfunction. biorxiv.org By studying the levels and flux of this compound, researchers can gain valuable insights into the activity of polyamine catabolic pathways in both healthy and diseased states. This knowledge could lead to the identification of new biomarkers for disease and novel therapeutic strategies targeting polyamine metabolism.

Development of High-Throughput Analytical Platforms for Comprehensive Bioanalysis

To fully understand the role of this compound in biological systems, sensitive and efficient analytical methods are required. The development of high-throughput analytical platforms is crucial for the comprehensive bioanalysis of this compound and its metabolites.

High-pressure liquid chromatography (HPLC) has already been successfully used to separate and detect this compound in biological samples. nih.gov Future advancements in analytical technology could lead to even more powerful platforms. For example, the development of novel SERS (Surface-Enhanced Raman Spectroscopy) substrates using gold nanoparticles offers the potential for highly sensitive detection of trace chemicals. acs.orgacs.org

The integration of such advanced analytical techniques with high-throughput screening will enable researchers to:

Rapidly quantify this compound levels in large numbers of biological samples.

Identify and quantify related metabolites in complex biological matrices.

Screen for compounds that modulate the metabolic pathways involving this compound.

These capabilities will be instrumental in advancing our understanding of the biological significance of this compound and in facilitating the discovery of new diagnostic and therapeutic applications.

Compound Names

Compound Name
This compound
Spermidine
Levulinic acid
2-Pyrrolidone
Glutamate
AZIN2

Q & A

Basic Research Questions

Q. What analytical methods are recommended to identify and quantify 5-(3-Aminopropyl)pyrrolidin-2-one in biological matrices?

  • Methodological Answer :

  • Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) : A validated capillary GC method with nitrogen-phosphorus detection can separate and quantify the compound in urine. Sample preparation involves derivatization (e.g., dansylation) to enhance volatility and detection sensitivity .
  • Mass Spectrometry (MS) : Confirmatory identification requires MS analysis, focusing on characteristic fragmentation patterns (e.g., m/z values corresponding to the molecular ion and key structural fragments) .
  • Thin-Layer Chromatography (TLC) : Dansyl derivatives can be resolved via TLC for preliminary screening .
Analytical Method Key Parameters Reference
GC-NPDCapillary column, nitrogen-phosphorus detector, urine matrix
MSFragmentation patterns, molecular ion validation

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer :

  • Store in tightly sealed containers under dry, well-ventilated conditions. Reseal opened containers immediately to prevent moisture absorption or oxidation .
  • Avoid incompatible materials (e.g., strong acids/bases); no specific incompatibilities are reported, but standard lactam precautions apply .
  • Stability data gaps exist; conduct periodic NMR or HPLC analyses to monitor degradation under storage conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in polyamine metabolism?

  • Methodological Answer :

  • In Vivo Tracing : Administer isotopically labeled spermidine to model organisms (e.g., rodents) and track the compound’s formation via LC-MS/MS in urine or tissue homogenates .
  • Enzyme Inhibition Studies : Use inhibitors of spermidine catabolism enzymes (e.g., polyamine oxidases) to assess changes in metabolite levels .
  • Genetic Knockout Models : Compare metabolite profiles in wild-type vs. polyamine pathway knockout models to confirm biosynthetic origins .

Q. How can structural modifications of this compound enhance its pharmacokinetic properties for therapeutic applications?

  • Methodological Answer :

  • Conjugate Synthesis : Link the compound to bioactive moieties (e.g., valproic acid) via its primary amine group. Evaluate conjugates for improved blood-brain barrier penetration using in vitro permeability assays (e.g., Caco-2 cell models) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied alkyl chain lengths or substituents on the pyrrolidinone ring. Test anticonvulsant activity in murine seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) .
Modification Biological Evaluation Reference
Valproic acid conjugateAnticonvulsant activity in mice
Arylidene derivativesElectrophysiological assays for ion channel modulation

Q. What methodologies address discrepancies in reported metabolic pathways of this compound?

  • Methodological Answer :

  • Multi-Omics Integration : Combine metabolomics (GC-MS, LC-MS) with transcriptomic data to map polyamine pathway dynamics and identify competing catabolic routes .
  • Isotope-Labeled Tracer Studies : Use 15^{15}N-labeled precursors to distinguish endogenous vs. exogenous sources of the compound in biological samples .
  • Inter-Laboratory Validation : Standardize protocols for sample preparation and analysis to reduce variability in reported metabolic profiles .

Addressing Data Gaps and Challenges

Q. How can researchers mitigate the lack of toxicological and ecological data for this compound?

  • Methodological Answer :

  • In Silico Predictions : Use QSAR models (e.g., EPA’s ECOSAR) to estimate acute toxicity and biodegradability .
  • In Vitro Toxicity Screening : Perform cytotoxicity assays (e.g., MTT, Ames test) to prioritize in vivo studies .
  • Environmental Fate Studies : Conduct soil mobility and bioaccumulation assays using radiolabeled compound in simulated ecosystems .

Q. What troubleshooting approaches resolve interference in chromatographic detection of this compound?

  • Methodological Answer :

  • Derivatization Optimization : Test alternative derivatizing agents (e.g., FMOC-Cl) to improve peak resolution in GC or HPLC .
  • Column Chemistry Adjustment : Use hydrophilic interaction liquid chromatography (HILIC) columns to resolve polar metabolites in complex matrices .
  • Mass Spectrometry Enhancements : Employ high-resolution MS (HRMS) to differentiate isobaric interferences .

Synthetic and Mechanistic Considerations

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
  • Asymmetric Catalysis : Apply organocatalysts or transition-metal complexes to induce stereoselectivity during key steps (e.g., lactam formation) .
  • Crystallization Strategies : Optimize solvent systems for preferential crystallization of desired enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.